

# Samarium(III) Perchlorate: A Versatile Catalyst in Organic Synthesis

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## Compound of Interest

Compound Name: *Samarium(3+);triperchlorate*

Cat. No.: *B077535*

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Samarium(III) perchlorate,  $\text{Sm}(\text{ClO}_4)_3$ , has emerged as a noteworthy Lewis acid catalyst in organic synthesis. Its application is particularly prominent in multicomponent reactions, offering a powerful tool for the efficient construction of complex molecular architectures. This document provides detailed application notes and protocols for the use of samarium(III) perchlorate as a catalyst, with a specific focus on the synthesis of novel dihydropyrimidinone derivatives.

## Application: Catalysis of Biginelli-type Reactions for the Synthesis of Dihydropyrimidinones

Samarium(III) perchlorate has been effectively employed as a catalyst in the one-pot, three-component Biginelli reaction to synthesize a variety of 4-(2-phenyl-1,2,3-triazol-4-yl)-3,4-dihydropyrimidin-2(1H)-(thio)ones.<sup>[1][2][3]</sup> This reaction is of significant interest to the pharmaceutical industry due to the diverse biological activities associated with dihydropyrimidinones, including antiviral, antibacterial, anti-inflammatory, and antitumor properties.<sup>[1][3]</sup>

The use of samarium(III) perchlorate as a catalyst in this synthesis offers several advantages over classical methods, including milder reaction conditions, shorter reaction times, and higher product yields.<sup>[1][2][3]</sup> Furthermore, the protocol can be enhanced through the use of ultrasound irradiation, which can further accelerate the reaction.<sup>[1][2][3]</sup>

## Quantitative Data Summary

The efficiency of samarium(III) perchlorate as a catalyst is demonstrated in the synthesis of various 4-(2-phenyl-1,2,3-triazol-4-yl)-3,4-dihydropyrimidin-2(1H)-(thio)one derivatives. The following table summarizes the reaction conditions and yields for a selection of synthesized compounds.

Entry	R <sup>1</sup>	R <sup>2</sup>	X	Method	Time (h)	Yield (%)
4a	CH <sub>3</sub>	OEt	O	Reflux	9	88
4a	CH <sub>3</sub>	OEt	O	Ultrasound	3	92
4b	CH <sub>3</sub>	OMe	O	Reflux	9	71
4b	CH <sub>3</sub>	OMe	O	Ultrasound	3	78
4c	Ph	OEt	O	Reflux	6	89
4c	Ph	OEt	O	Ultrasound	2	94
4d	Ph	OMe	O	Reflux	9	75
4d	Ph	OMe	O	Ultrasound	3	82
4e	CH <sub>3</sub>	OEt	S	Reflux	9	70
4e	CH <sub>3</sub>	OEt	S	Ultrasound	3	77
4f	CH <sub>3</sub>	OMe	S	Reflux	9	68
4f	CH <sub>3</sub>	OMe	S	Ultrasound	3	75
4g	Ph	OEt	S	Reflux	9	80
4g	Ph	OEt	S	Ultrasound	3	86
4h	Ph	OMe	S	Reflux	9	78
4h	Ph	OMe	S	Ultrasound	3	85

## Experimental Protocols

## General Procedure for the Samarium(III) Perchlorate-Catalyzed Synthesis of 4-(2-phenyl-1,2,3-triazol-4-yl)-3,4-dihydropyrimidin-2(1H)-(thio)ones

Materials:

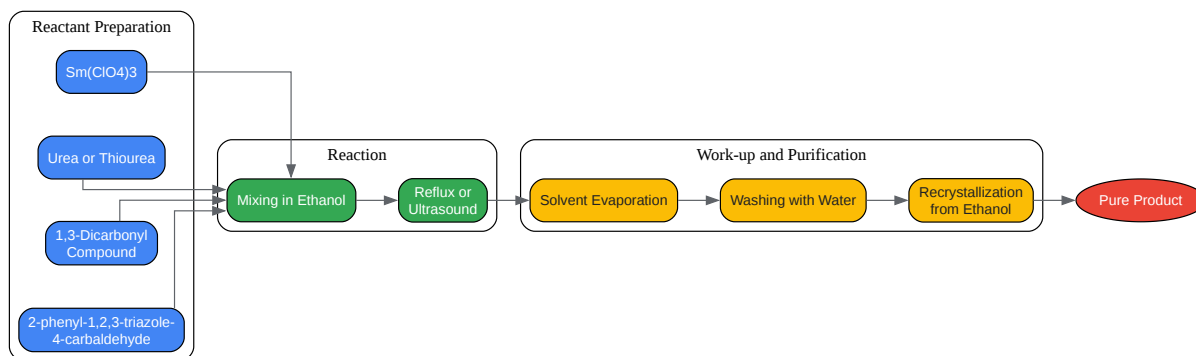
- 2-phenyl-1,2,3-triazole-4-carbaldehyde (2 mmol)
- 1,3-dicarbonyl compound (e.g., ethyl acetoacetate) (2 mmol)
- Urea or thiourea (3 mmol)
- Samarium(III) perchlorate ( $\text{Sm}(\text{ClO}_4)_3$ ) (10 mol%)
- Ethanol (10 mL)

Protocol:

- A mixture of 2-phenyl-1,2,3-triazole-4-carbaldehyde (2 mmol), the 1,3-dicarbonyl compound (2 mmol), urea or thiourea (3 mmol), and samarium(III) perchlorate (10 mol%) in ethanol (10 mL) is prepared in a round-bottom flask.
- The reaction mixture is then either refluxed at 75-80 °C or subjected to ultrasound irradiation at the same temperature.
- The progress of the reaction is monitored by thin-layer chromatography (TLC).
- Upon completion of the reaction, the solvent is removed under reduced pressure.
- The resulting solid residue is washed with cold water and then recrystallized from ethanol to afford the pure product.<sup>[3]</sup>

## Visualizing the Workflow and Proposed Mechanism

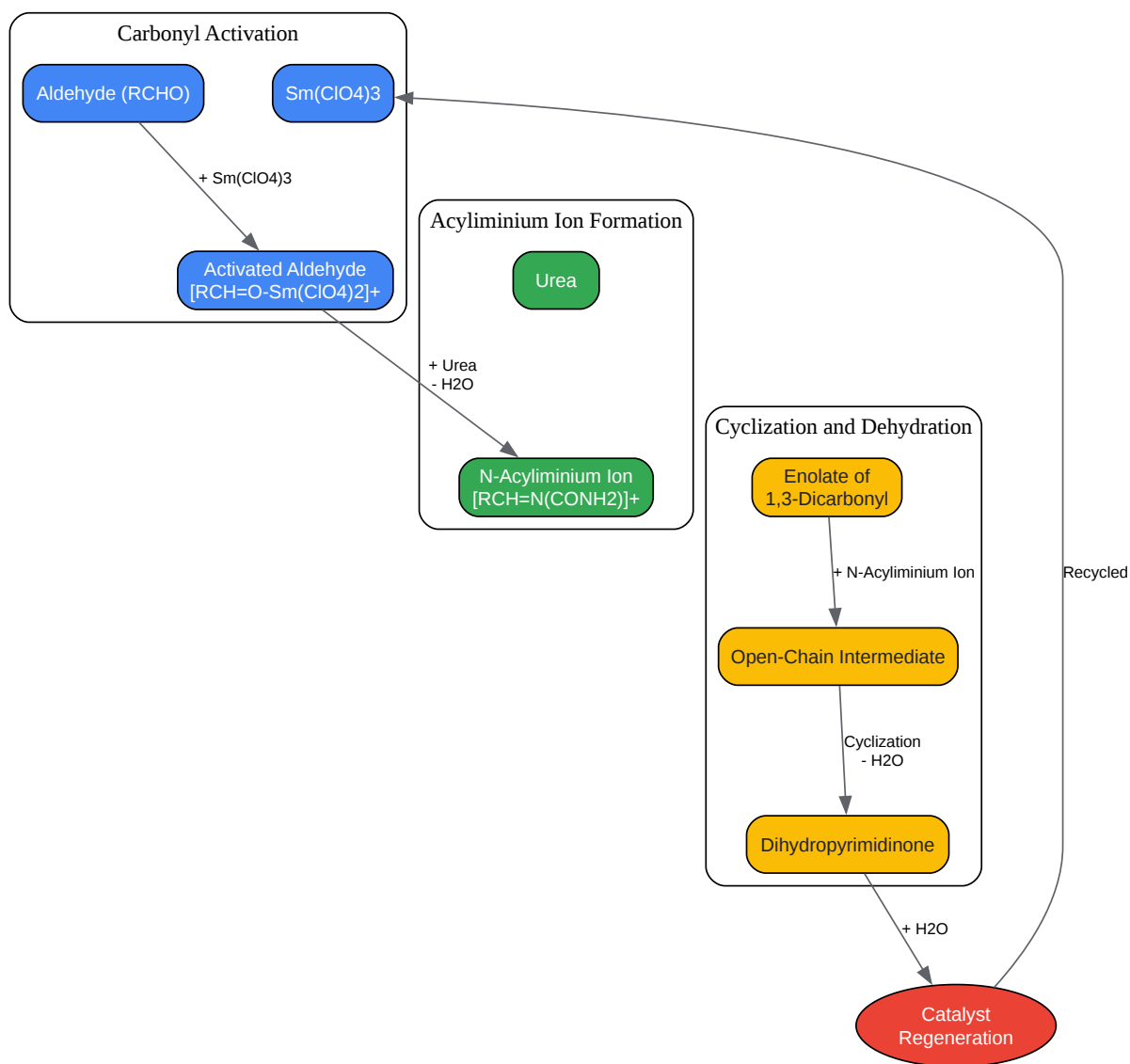
To better understand the experimental process and the proposed catalytic cycle, the following diagrams have been generated.



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Caption: Experimental workflow for the synthesis of dihydropyrimidinones.

The proposed mechanism for the Biginelli reaction catalyzed by samarium(III) perchlorate involves the activation of the aldehyde by the Lewis acidic samarium cation.



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Caption: Proposed mechanism of the  $\text{Sm}(\text{ClO}_4)_3$ -catalyzed Biginelli reaction.

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## References

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